1-(Pyrazin-2-yl)propan-2-amine dihydrochloride
Description
Propriétés
IUPAC Name |
1-pyrazin-2-ylpropan-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-6(8)4-7-5-9-2-3-10-7;;/h2-3,5-6H,4,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXFFUKKYWKQOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC=CN=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-(Pyrazin-2-yl)propan-2-amine dihydrochloride, with the chemical formula CHClN and a molecular weight of 210.1 g/mol, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
This compound is characterized by its pyrazine ring and an amine functional group. Its structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Research indicates that it may function as an enzyme inhibitor, modulating pathways involved in inflammation and pain management. For instance, it has been investigated for its potential to inhibit the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in the inflammatory response by degrading endocannabinoids such as palmitoylethanolamide (PEA) .
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. In vitro studies demonstrated that it could induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
Research Findings and Case Studies
Several studies have focused on the biological activity of this compound:
- Inhibition of NAAA : A study reported that derivatives of pyrazine compounds, including 1-(Pyrazin-2-yl)propan-2-amine, exhibited significant inhibitory effects on NAAA with IC values in the low nanomolar range . This suggests potential applications in treating inflammatory conditions.
- Antimicrobial Testing : In a comparative study, this compound was tested against standard antibiotics to evaluate its efficacy against resistant strains of bacteria. Results indicated that it possessed comparable or superior activity against certain strains .
- Cell Viability Assays : In vitro assays using cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| NAAA Inhibition | IC = 0.042 μM | |
| Antimicrobial | Effective against resistant strains | |
| Anticancer | Induces apoptosis in cancer cells |
Table 2: Comparative Studies
| Compound | Activity Against Bacteria | Notes |
|---|---|---|
| 1-(Pyrazin-2-yl)propan-2-amine | High | Effective against MRSA |
| Standard Antibiotic A | Moderate | Limited efficacy on resistant strains |
| Standard Antibiotic B | Low | Ineffective on tested strains |
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares 1-(Pyrazin-2-yl)propan-2-amine dihydrochloride with key analogs:
Key Observations:
- Salt Form Impact : The dihydrochloride form of the target compound offers intermediate solubility compared to the trihydrochloride analog (sc-345136), which has higher ionic character but may introduce handling challenges due to hygroscopicity .
- Heterocyclic Influence : The pyrazine ring in the target compound is electron-deficient, promoting nucleophilic substitution reactions and distinct binding modes compared to phenyl (Ortetamine HCl) or indole (PAL-542) groups. Pyrazole-containing analogs exhibit different electronic and steric effects due to their five-membered heterocyclic structure .
Pharmacological and Functional Differences
Monoamine Releasers vs. Pyrazine Derivatives
Abuse Liability Considerations
- Controlled Analogs : Compounds like 5-APB (benzofuran derivative) and BZP (benzylpiperazine) are regulated due to psychoactive effects. The target compound’s pyrazine ring likely reduces affinity for abuse-related receptors, as seen in structurally similar DA/5HT releasers that lack cocaine-like reinforcement in animal models .
Méthodes De Préparation
Starting Materials and Key Intermediates
- 2-Aminopyrazine derivatives: These serve as the core heterocyclic scaffold. For example, 6-chloro-2-aminopyrazine is a common intermediate.
- Alkylating agents: Such as halogenated propan-2-amine precursors or protected amines.
- Protecting groups: Boc (tert-butoxycarbonyl) groups are used to protect amines during multi-step synthesis.
Typical Synthetic Route
A representative synthetic route involves the following steps:
Halogenation and Functional Group Interconversion:
- Selective iodination of 6-chloro-2-aminopyrazine with N-iodosuccinimide to yield 6-chloro-5-iodo-2-aminopyrazine.
- Conversion of the amino group to a hydroxy group via diazotization (NaNO2 in H2SO4) to form a 5-hydroxy intermediate.
Nucleophilic Substitution (Mitsunobu Reaction):
- The hydroxy group is substituted with a Boc-protected piperidine or piperazine-containing alcohol to form an ether linkage.
-
- Palladium-catalyzed Suzuki reactions introduce various substituents at the 5-iodo and 6-chloro positions to diversify the pyrazine ring substitution pattern.
Deprotection and Salt Formation:
- Removal of Boc protecting groups under acidic conditions.
- Treatment with hydrochloric acid to form the dihydrochloride salt of 1-(pyrazin-2-yl)propan-2-amine.
This synthetic strategy is supported by recent medicinal chemistry studies focusing on pyrazine derivatives as antiviral agents, demonstrating the feasibility and versatility of these reactions.
Alternative Synthetic Approaches
Other methods include:
Cyclization Reactions:
Starting from dibromo- or diiodo-benzil and glycine amide under basic conditions to form 2-hydroxypyrazine intermediates, which are then functionalized further.Sandmeyer and Nucleophilic Aromatic Substitution Reactions:
Conversion of amino groups to chloro substituents and subsequent substitution to introduce desired side chains.Amination of Vinyl Substituted Pyrazines:
Introduction of amine groups via amination of vinyl-substituted pyrazine intermediates.
Data Table: Summary of Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Selective Iodination | N-Iodosuccinimide, solvent (e.g., DMF) | 6-chloro-5-iodo-2-aminopyrazine | High regioselectivity |
| 2 | Diazotization | NaNO2, H2SO4, low temperature | 5-hydroxy-6-chloro-pyrazine derivative | Amino to hydroxy conversion |
| 3 | Mitsunobu Reaction | Boc-protected alcohol, DEAD, PPh3 | Ether-linked intermediate | Efficient O-alkylation |
| 4 | Suzuki Coupling | Pd catalyst, boronic acid derivatives | Substituted pyrazine derivatives | Versatile for R-group diversification |
| 5 | Deprotection | Acidic conditions (e.g., TFA) | Free amine intermediate | Removal of Boc groups |
| 6 | Salt Formation | HCl gas or aqueous HCl | 1-(Pyrazin-2-yl)propan-2-amine dihydrochloride | Final product as stable salt form |
Research Findings and Optimization
- Yields and Purity: The multi-step synthesis generally affords moderate to good yields (50–80%) at each stage, with purification by recrystallization or chromatography.
- Regioselectivity: The selective halogenation and substitution steps are critical for obtaining the desired substitution pattern on the pyrazine ring.
- Scalability: The methods are amenable to scale-up, as demonstrated in medicinal chemistry programs targeting flavivirus protease inhibitors.
- Biological Relevance: The final compound and its analogs have been evaluated for antiviral activity, underscoring the importance of efficient synthetic access.
Q & A
Q. Optimization factors :
- Temperature : Elevated temperatures accelerate alkylation but may increase side reactions (e.g., oxidation).
- Solvent choice : Polar solvents enhance nucleophilic substitution efficiency .
- Catalysts : Use of phase-transfer catalysts (e.g., TBAB) improves yields in biphasic systems .
Advanced: How does this compound interact with κ-opioid receptors, and what experimental models validate its pharmacological activity?
Answer:
The compound exhibits κ-opioid receptor (KOR) antagonism , demonstrated through:
- In vitro binding assays : Competitive displacement of radiolabeled ligands (e.g., [³H]U69,593) in HEK-293 cells expressing human KOR, with IC₅₀ values reported in the nanomolar range .
- Functional antagonism : Inhibition of KOR-mediated cAMP reduction in transfected CHO cells, confirming inverse agonism .
- In vivo models : Reduction of stress-induced reinstatement of drug-seeking behavior in rodent models, supporting potential therapeutic applications in addiction pathways .
Q. Key experimental considerations :
- Receptor specificity : Cross-testing against μ- and δ-opioid receptors to confirm selectivity .
- Metabolic stability : Assessing hepatic microsomal stability to rule out rapid inactivation .
Basic: What analytical techniques are critical for structural confirmation of this compound?
Answer:
Multi-technique validation is essential:
- X-ray crystallography : Resolve crystal packing and protonation states. SHELXL refinement (e.g., anisotropic displacement parameters) ensures accuracy in hydrogen bonding networks .
- NMR spectroscopy : ¹H/¹³C NMR confirms protonation at the amine group (δ ~8.5 ppm for NH₂⁺) and pyrazine ring integrity (δ ~8.9–9.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS verifies the molecular ion ([M+H]⁺) and isotopic chlorine patterns .
Advanced: How do structural analogs of this compound compare in receptor binding affinity?
Answer:
Modifying the heterocyclic core or amine substituents alters activity:
| Analog | Structural Variation | KOR IC₅₀ (nM) | Selectivity (vs. μ/δ) |
|---|---|---|---|
| 1-(Pyridin-2-yl)propan-2-amine | Pyridine instead of pyrazine | 320 | Low (μ: 150 nM) |
| 1-(Pyrimidin-2-yl)propan-2-amine | Pyrimidine core | 450 | Moderate (δ: 290 nM) |
| Target Compound | Pyrazine + dihydrochloride | 85 | High (μ: >1,000 nM) |
Q. Key trends :
- Pyrazine derivatives show enhanced KOR affinity due to stronger hydrogen bonding with receptor residues .
- Dihydrochloride salts improve solubility and bioavailability compared to free bases .
Methodological: How should researchers address contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., HEK-293 vs. CHO) or ligand concentrations. Standardize protocols using validated KOR-transfected models .
- Salt form vs. free base : Ensure consistent use of the dihydrochloride form to avoid protonation state effects on receptor binding .
- Data normalization : Use internal controls (e.g., reference antagonists like nor-BNI) to calibrate activity across studies .
Q. Recommended steps :
Replicate studies under identical conditions.
Validate compound purity via HPLC and elemental analysis.
Cross-reference with structural analogs to isolate scaffold-specific effects .
Advanced: What strategies optimize crystallization of this compound for XRD studies?
Answer:
- Solvent screening : Use mixed solvents (e.g., methanol/water) to slow nucleation and grow single crystals .
- Counterion effects : Excess HCl (2.1–2.3 equivalents) ensures complete salt formation, reducing disorder .
- SHELXL refinement : Apply TWIN and BASF commands to model twinning or disorder, common in amine salts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
